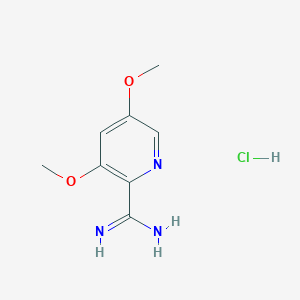
3,5-Dimethoxypicolinimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C8H12ClN3. Its standard purity is 97% . This compound belongs to the class of imidazoles, which are important heterocyclic structures found in various functional molecules. Imidazoles have diverse applications, ranging from pharmaceuticals and agrochemicals to materials science and catalysis .
Métodos De Preparación
Synthetic Routes:: One method for synthesizing 3,5-Dimethoxypicolinimidamide hydrochloride involves cyclization of amido-nitriles. Researchers have reported a protocol where amido-nitriles react to form disubstituted imidazoles. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The resulting 2,4-disubstituted NH-imidazoles exhibit varying yields depending on the coupling partners .
Análisis De Reacciones Químicas
3,5-Dimethoxypicolinimidamide hydrochloride can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions may include derivatives with modified substituents on the imidazole ring.
Aplicaciones Científicas De Investigación
Chemistry::
- As a building block: Researchers use 3,5-Dimethoxypicolinimidamide hydrochloride as a precursor in the synthesis of more complex molecules.
- Coordination chemistry: It can serve as a ligand in coordination complexes.
- Biological studies: Researchers investigate its interactions with enzymes, receptors, or other biological targets.
- Medicinal chemistry: It may be explored for potential drug development due to its structural features.
- Materials science: Its derivatives could find applications in functional materials, such as sensors or catalysts.
Mecanismo De Acción
The specific mechanism by which 3,5-Dimethoxypicolinimidamide hydrochloride exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While detailed comparisons with similar compounds are not provided here, it’s essential to explore related imidazoles and highlight the uniqueness of 3,5-Dimethoxypicolinimidamide hydrochloride.
Remember that this compound’s applications and properties may continue to evolve as scientific research progresses
Propiedades
Fórmula molecular |
C8H12ClN3O2 |
|---|---|
Peso molecular |
217.65 g/mol |
Nombre IUPAC |
3,5-dimethoxypyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-12-5-3-6(13-2)7(8(9)10)11-4-5;/h3-4H,1-2H3,(H3,9,10);1H |
Clave InChI |
XPMSRBSWYZMHPT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(N=C1)C(=N)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


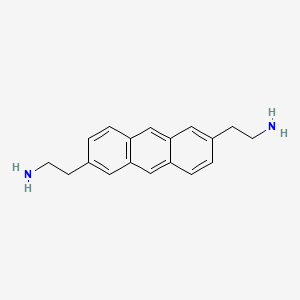
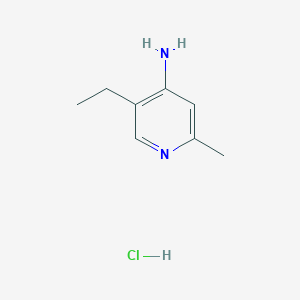
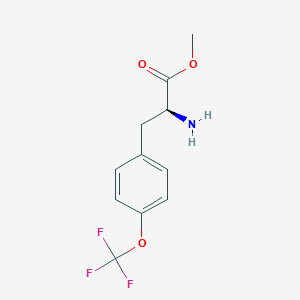
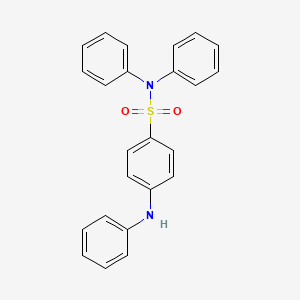
![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
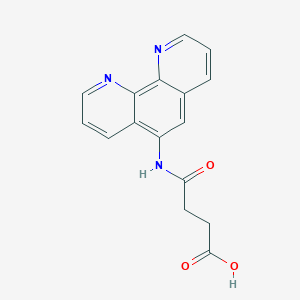
![[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)
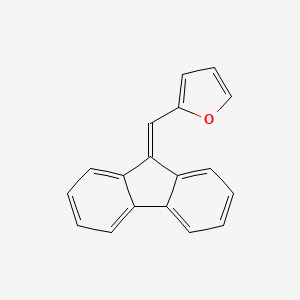
![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)
![9-Bromo-10-[4-(propan-2-YL)phenyl]anthracene](/img/structure/B13142630.png)
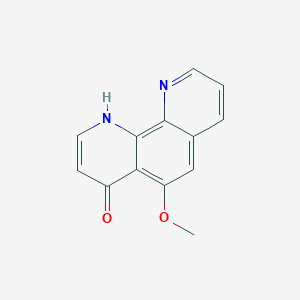
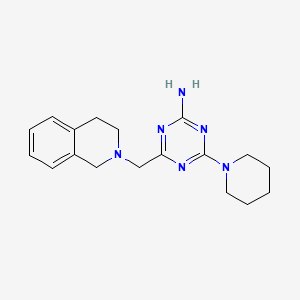

![2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-dimethyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-dimethyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142655.png)
